6-Methylpyrimidine-4-carbonitrile
Overview
Description
6-Methylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methyl group at the 6-position and a cyano group at the 4-position
Mechanism of Action
Target of Action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
Many pyrimidines exhibit their effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in multiple cellular processes that maintain cell growth and metabolism . They are the building blocks of RNA and precursors for deoxyribonucleotides, necessary for glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effect .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-2-methylacrylonitrile with formamide. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate and under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include pyrimidine N-oxides, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Pyrimidine: The parent compound without any substituents.
2-Methylpyrimidine: A similar compound with a methyl group at the 2-position.
4-Cyanopyrimidine: A compound with a cyano group at the 4-position.
Uniqueness: 6-Methylpyrimidine-4-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methylpyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTRKOJHWJWPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506820 | |
Record name | 6-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28840-41-7 | |
Record name | 6-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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